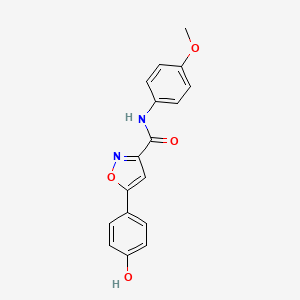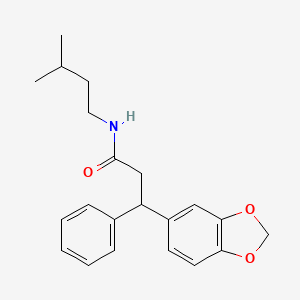
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE) and prevents the activation of the NEDD8 conjugation pathway. MLN4924 has been shown to have antitumor activity in various preclinical models and is currently being investigated as a potential cancer therapy.
Mecanismo De Acción
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide selectively inhibits NAE, which is responsible for the activation of the NEDD8 conjugation pathway. This pathway is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and protein degradation. Inhibition of NAE by 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ubiquitin ligases (CRLs) and subsequent degradation of target proteins.
Biochemical and Physiological Effects:
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and tumor growth in xenograft models. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory effects in preclinical models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has several advantages as a tool compound for studying the NEDD8 conjugation pathway. It is highly selective for NAE and does not inhibit other enzymes involved in protein degradation pathways. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in various preclinical models of cancer and has a favorable safety profile. However, 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
Direcciones Futuras
For research on 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide include optimizing its pharmacokinetic properties, identifying biomarkers of response, and investigating its potential in combination with other cancer therapies. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide may also have potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
Métodos De Síntesis
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide is synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyphenylacetic acid to form a chalcone intermediate, which is then cyclized with isoxazolecarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical models of cancer and has shown promising antitumor activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. 5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-14-8-4-12(5-9-14)18-17(21)15-10-16(23-19-15)11-2-6-13(20)7-3-11/h2-10,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPHXOAUMAXTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)

![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)
![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)
![1-[benzyl(methyl)amino]-3-(5-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974332.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)